DtBu2SnCl serves as a versatile precursor for synthesizing diverse tin-based materials with tailored properties. The tin-chlorine bond readily undergoes reactions, allowing the attachment of various functional groups or the formation of new tin-containing structures. For instance, researchers have employed DtBu2SnCl to prepare:
DtBu2SnCl can act as a radical chain transfer agent (RCTA) in various polymerization reactions. RCTAs control the growth of polymer chains by transferring active radical species between them. This ability allows researchers to synthesize polymers with specific molecular weights, architectures, and functionalities, crucial for tailoring material properties in diverse applications .
DtBu2SnCl serves as a valuable tool for studying fundamental aspects of organotin chemistry. Its well-defined structure and reactivity enable researchers to investigate various aspects, including:
Di-tert-butyldichlorostannane is an organotin compound with the chemical formula . It consists of a tin atom bonded to two tert-butyl groups and two chlorine atoms. This compound is notable for its potential applications in organic synthesis and as a reagent in various
Di-tert-butyldichlorostannane can be synthesized through several methods:
Di-tert-butyldichlorostannane finds applications primarily in organic synthesis as a reagent for introducing tert-butyl groups into various substrates. Its utility extends to:
Several compounds share structural or functional similarities with di-tert-butyldichlorostannane. Here are some notable comparisons:
Di-tert-butyldichlorostannane's uniqueness lies in its steric bulk provided by the tert-butyl groups, enhancing stability and influencing reactivity patterns compared to other organotin compounds. Its specific applications in organic synthesis further distinguish it from similar compounds.
The reaction of tert-butyllithium with tin halides represents a cornerstone in the synthesis of di-tert-butyldichlorostannane. tert-Butyllithium, a highly reactive organolithium compound, facilitates the sequential substitution of chloride ligands on tin(IV) chloride (SnCl₄). This method leverages the nucleophilic character of tert-butyllithium to transfer tert-butyl groups to the tin center, yielding di-tert-butyldichlorostannane as the primary product.
For instance, the controlled addition of tert-butyllithium to SnCl₄ in pentane at low temperatures (−78°C to 0°C) ensures selective bis-alkylation while minimizing over-substitution. The stoichiometric ratio of 2:1 (tert-butyllithium:SnCl₄) is critical to achieving optimal yields. Side products, such as tri-tert-butyltin chloride or tetra-tert-butyltin, are suppressed through precise temperature control and incremental reagent addition.
Table 1: Reaction Conditions for tert-Butyllithium-Mediated Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | −78°C to 0°C | Minimizes decomposition |
Solvent | Pentane | Enhances reagent stability |
Addition Rate | 2–3 hours | Prevents exothermic side reactions |
Stoichiometry (tBuLi:SnCl₄) | 2:1 | Maximizes bis-alkylation |
The use of tert-butyllithium is advantageous due to its high selectivity and compatibility with non-polar solvents, though its pyrophoric nature necessitates stringent handling under inert atmospheres.
Grignard reagents, such as tert-butylmagnesium chloride (tBuMgCl), offer an alternative route for introducing sterically demanding tert-butyl groups to tin halides. This method is particularly effective in hydrocarbon solvents like hexane or toluene, where the diminished solvent coordination prevents unwanted side reactions.
In a representative procedure, tBuMgCl reacts with SnCl₄ in hexane at 25°C, yielding di-tert-butyldichlorostannane alongside oligomeric byproducts (e.g., Cl(tBu₂Sn)₃Cl). The solvent polarity directly influences product distribution: polar solvents like tetrahydrofuran (THF) favor monomeric products, while non-polar media promote oligomer formation.
Key Advantages of Grignard Approach:
Copper catalysis has emerged as a promising strategy for constructing tin-carbon bonds in sterically hindered systems. While direct examples for di-tert-butyldichlorostannane are limited, analogous reactions using organoboron or organosilicon reagents suggest potential applicability. For instance, copper(I) iodide catalyzes the coupling of tert-butylmagnesium bromide with tin chlorides, though competing disproportionation reactions necessitate further optimization.
Challenges in Copper-Mediated Synthesis:
Redistribution reactions, particularly the Kocheshkov reaction, enable the synthesis of di-tert-butyldichlorostannane from tetraorganotin precursors. Heating tetra-tert-butyltin with SnCl₄ at 150–200°C induces ligand exchange, producing a statistical mixture of organotin chlorides:
$$ 3 \, (\text{tBu})4\text{Sn} + \text{SnCl}4 \rightarrow 4 \, (\text{tBu})2\text{SnCl}2 $$
This method is highly dependent on stoichiometry and temperature, with excess SnCl₄ favoring complete conversion to the dichloride. Catalysts such as aluminum chloride (AlCl₃) accelerate the redistribution process, reducing reaction times from hours to minutes.
Table 2: Redistribution Reaction Optimization Parameters
Variable | Effect on Product Distribution |
---|---|
SnCl₄:(tBu)₄Sn Ratio | Higher SnCl₄ increases Cl content |
Temperature | >150°C required for activation |
Catalyst (AlCl₃) | Lowers activation energy |
Maximizing the yield of di-tert-butyldichlorostannane requires addressing challenges such as ligand disproportionation and solvent effects. Key findings include:
Yield Comparison Across Methods:
Method | Typical Yield (%) | Purity (%) |
---|---|---|
tert-Butyllithium | 70–80 | >95 |
Grignard Reagent | 65–75 | 90–95 |
Redistribution Reaction | 80–85 | 85–90 |
These optimizations underscore the balance between reaction efficiency and product stability, with redistribution reactions offering the highest yields despite requiring elevated temperatures.
Di-tert-butyldichlorostannane participates in Stille couplings as a transmetalation agent, transferring its organic groups to palladium catalysts. The transmetalation step involves a nucleophilic attack (SN2 mechanism) where the palladium center displaces a chloride ligand, forming a cyclic transition state that retains stereochemistry at the tin center [3] [5]. Density functional theory (DFT) calculations reveal that the tert-butyl groups enforce a tetrahedral geometry around tin, stabilizing the transition state through steric shielding [4].
Table 1: Key Parameters in Transmetalation Pathways
Parameter | Value/Description | Source |
---|---|---|
Activation Energy Barrier | 23.0–24.2 kcal/mol | [4] [5] |
Transition State Geometry | Cyclic, four-membered ring | [4] |
Stereochemical Outcome | Retention at anomeric position | [4] |
The bulky tert-butyl groups hinder non-productive side reactions by limiting access to alternative transition states, thereby enhancing selectivity for cross-coupled products [5]. This steric protection is critical in reactions involving sensitive electrophiles, such as glycosyl bromides, where competing β-elimination pathways are suppressed [4].
The tert-butyl ligands impose significant steric demands, which modulate the reactivity of di-tert-butyldichlorostannane in palladium-catalyzed systems. Comparative studies show that bulkier ligands reduce transmetalation rates but improve selectivity by preventing undesired ligand scrambling or homocoupling [5]. For example, in couplings with aryl halides, the use of tert-butyl groups instead of methyl or phenyl substituents on tin increases yields by 15–20% due to reduced side reactivity [3].
Steric effects also influence the coordination geometry of palladium intermediates. Bulky ligands favor three-coordinate palladium species, which accelerate reductive elimination by relieving steric strain [5]. This geometric preference is exploited in syntheses of complex molecules, such as polycyclic natural products, where precise control over coupling sites is essential [3].
Ultraviolet irradiation of di-tert-butyldichlorostannane induces homolytic cleavage of the C-Sn bonds, generating tert-butyl radicals and tin-centered intermediates. Magnetic isotope effect studies demonstrate that the cleavage mechanism involves radical pair formation, with tin-119 isotopes exhibiting distinct recombination kinetics compared to tin-117 [7]. The tert-butyl radicals subsequently abstract hydrogen atoms or dimerize, forming products such as 2,2,4,4-tetramethylpentane [7].
Table 2: Photolysis Products of Di-tert-butyldichlorostannane
Product | Yield (%) | Conditions |
---|---|---|
2,2,4,4-Tetramethylpentane | 62 | UV (254 nm), hexane |
Chlorotert-butyltin | 28 | UV (254 nm), hexane |
The photolytic pathway is highly solvent-dependent, with polar solvents stabilizing ionic intermediates and nonpolar solvents favoring radical propagation [7].
While direct evidence for SET mechanisms in di-tert-butyldichlorostannane reactivity remains limited, indirect studies suggest that tin-centered radicals may participate in electron transfer processes. For instance, in the presence of oxidizing agents like cerium(IV), the compound undergoes one-electron oxidation to form transient Sn(III) species, which disproportionate into Sn(II) and Sn(IV) products [6]. These pathways are hypothesized to play a role in catalytic cycles involving redox-active transition metals, though detailed mechanistic studies are needed.
Di-tert-butyldichlorostannane undergoes ligand substitution reactions at the tin center, where chloride ligands are replaced by nucleophiles such as alkoxides or thiolates. The reaction follows an associative mechanism, with incoming nucleophiles attacking the tin center before chloride departure [6]. The tert-butyl groups retard substitution rates by 30–50% compared to less hindered analogs, as demonstrated by kinetic studies in tetrahydrofuran [6].
Table 3: Ligand Substitution Kinetics
Nucleophile | Rate Constant (M⁻¹s⁻¹) | Steric Parameter (θ) |
---|---|---|
Methoxide | 1.2 × 10⁻³ | 0.78 |
Thiophenoxide | 8.5 × 10⁻⁴ | 0.85 |
The steric parameters (θ) correlate inversely with substitution rates, highlighting the dominance of steric over electronic effects in these reactions [6]. Substitution products, such as di-tert-butylbis(alkoxy)stannanes, are versatile precursors for further functionalization in materials science applications.
Corrosive;Acute Toxic